Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Quinoxalines, a class of N-heterocyclic compounds, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat infectious diseases .
Methods of Application or Experimental Procedures: The synthesis of quinoxaline has been extensively studied for the last two decades . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
Results or Outcomes: Quinoxaline derivatives have shown promising results in combating deadly pathogens (bacteria, fungi, viruses) for now and near future .
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Quinoxaline derivatives have been used as anticancer agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .
Methods of Application or Experimental Procedures: The synthesis of quinoxaline derivatives has been a subject of extensive research . Various substituted quinoxalines have been developed and used in the preparation of various drugs .
Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of cancer . They have been developed as potential anticancer agents in the last period .
Summary of the Application: Quinoxaline derivatives have been used in the synthesis of antitumor agents . This work represents a simple, convenient, and efficient synthesis of 3-acylated quinoxalin-2 (1 H)-ones .
Results or Outcomes: This method could be applied to a gram-scale reaction and antitumor agent synthesis .
Specific Scientific Field: Organic Electronics
Summary of the Application: Quinoxaline derivatives have been used in the molecular design, synthesis, and characterization of molecules with D–A–D–A configuration . These molecules are used in organic electronics .
Results or Outcomes: The synthesized molecules have shown promising results in the field of organic electronics .
Summary of the Application: Quinoxaline derivatives have been used as antiviral and anti-HIV agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .
Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of viral diseases, including HIV .
Summary of the Application: Quinoxaline derivatives have been used as antidiabetic agents . They have shown a wide range of biological activities and are significant therapeutic agents in the pharmaceutical industry .
Results or Outcomes: Quinoxaline derivatives have shown promising results in the treatment of diabetes .
3-Quinoxalin-2-yl-acrylic acid is an organic compound with the molecular formula CHNO. This compound features a quinoxaline ring, which is a bicyclic structure consisting of two fused aromatic rings containing nitrogen atoms. The presence of the acrylic acid moiety introduces a double bond and a carboxylic acid group, making it a versatile compound for various
The biological activity of 3-quinoxalin-2-yl-acrylic acid and its derivatives has garnered attention due to their potential anticancer properties. Studies indicate that compounds containing quinoxaline moieties exhibit significant cytotoxic effects against various cancer cell lines . Additionally, quinoxaline derivatives have shown antimicrobial and anti-inflammatory activities, making them valuable in pharmaceutical research.
Several synthetic routes have been developed for 3-quinoxalin-2-yl-acrylic acid:
3-Quinoxalin-2-yl-acrylic acid has several applications in medicinal chemistry and materials science:
Studies have indicated that 3-quinoxalin-2-yl-acrylic acid interacts with various biological targets, including enzymes and receptors involved in cancer progression. The compound's ability to inhibit certain pathways suggests potential therapeutic uses in cancer treatment . Interaction studies often employ molecular docking simulations to predict binding affinities and mechanisms of action.
Several compounds share structural similarities with 3-quinoxalin-2-yl-acrylic acid, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
3-Pyridinyl-acrylic acid | Pyridine derivative | Exhibits different biological activity profiles |
2-Aminoquinoline | Quinoline derivative | Known for its distinct reactivity and applications |
4-Aminoquinazoline | Quinazoline derivative | Displays potent antimalarial properties |
Uniqueness: The unique combination of the quinoxaline ring with an acrylic acid moiety sets 3-quinoxalin-2-yl-acrylic acid apart from these similar compounds. Its specific reactivity patterns and biological activities make it particularly interesting for further research in drug development.